6-Propylamino-7-deazapurine

Descripción general

Descripción

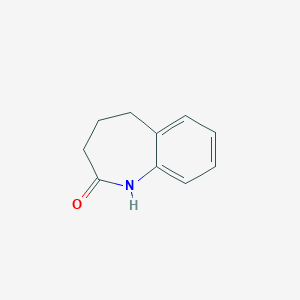

6-Propylamino-7-deazapurine is a derivative of 7-deazapurine, a class of nucleoside analogs. These compounds are structurally diverse and have been studied for their potential in various biological applications.

Synthesis Analysis

- The synthesis of 7-deazapurine derivatives often involves glycosylation reactions. For instance, glycosylation of 7-halogenated 6-chloro-2-pivaloylamino-7-deazapurines with specific ribofuranoses can yield beta-D-nucleosides, which are then transformed into novel 7-halogenated 7-deazapurine ribonucleosides (Seela & Peng, 2006).

- Another approach involves the glycosylation of nonfunctionalized 6-chloro-7-deazapurine followed by amination and deprotection, leading to compounds like tubercidin (Ingale, Leonard, & Seela, 2018).

Molecular Structure Analysis

- Molecular modeling and conformational analysis of 7-deazapurine ribonucleosides indicate that these compounds typically exist in a preferred S conformation in solution, which is significant for their biological activity (Seela & Peng, 2006).

Chemical Reactions and Properties

- 7-Deazapurine derivatives can undergo various chemical reactions, such as the palladium-catalyzed Sonogashira cross-coupling reaction, to produce 7-alkynyl derivatives, which are significant for further chemical modifications (Seela & Peng, 2006).

- These compounds can be synthesized to carry reactive substituents, allowing for further chemical transformations and applications (Seela & Peng, 2006).

Physical Properties Analysis

- The physical properties of 7-deazapurine derivatives are often characterized by their conformational preferences in solution, which can be deduced from proton coupling constants and computational analysis (Seela & Peng, 2006).

Chemical Properties Analysis

- The chemical properties of 7-deazapurine derivatives include their reactivity in glycosylation reactions and their ability to form stable nucleosides with various substituents, which is crucial for their biological activity (Ingale, Leonard, & Seela, 2018).

- Their chemical stability and reactivity under different conditions can also be significant, depending on the nature of substituents and protective groups used in their synthesis (Ingale, Leonard, & Seela, 2018).

Safety And Hazards

The safety data sheet for a similar compound, 6-Chloro-7-deazapurine, indicates that it is toxic if swallowed5. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area5. In case of skin contact, it is advised to wash off immediately with plenty of water5. If swallowed, immediate medical attention is required5.

Direcciones Futuras

The future directions for the research and development of 6-Propylamino-7-deazapurine are not explicitly mentioned in the retrieved data. However, the identification of the 7-deazapurine heterocycle as a superior template (vs purine) and its elaboration by introduction of C4-benzenesulfonamide and C7- and C8–7-deazapurine substituents produced compounds with substantial improvements in potency (>1000-fold), general kinase selectivity (10-fold improvement), and pharmacokinetic properties6. This suggests potential future directions in the development of novel antiviral drugs and anticancer agents2.

Propiedades

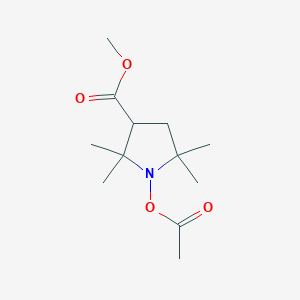

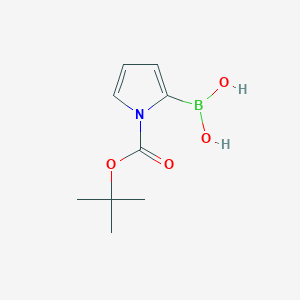

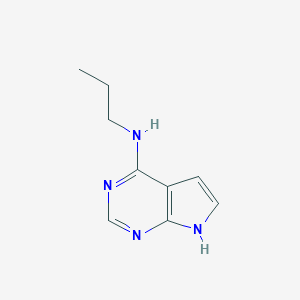

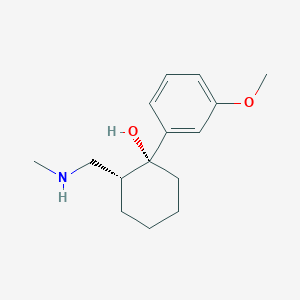

IUPAC Name |

N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDJBPNSUMCAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=NC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398958 | |

| Record name | 6-Propylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Propylamino-7-deazapurine | |

CAS RN |

60972-21-6 | |

| Record name | 6-Propylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

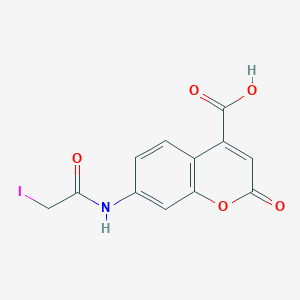

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)